molecular formula C23H19ClN2O4 B12007308 [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12007308
M. Wt: 422.9 g/mol
InChI Key: RIXOJUHTLKQBOQ-MFKUBSTISA-N
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Description

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a hydrazone linkage, and ester functionalities, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate typically involves a multi-step process:

    Formation of the Hydrazone Linkage: The initial step involves the reaction of 3-chlorobenzoyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Esterification: The hydrazone intermediate is then reacted with 4-ethoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone or alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its hydrazone linkage is particularly useful in the development of enzyme inhibitors.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structure can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt key biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar ester functionality.

    Ethyl 3-(furan-2-yl)propionate: Another ester compound with applications in organic synthesis.

Uniqueness

What sets [4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate apart from similar compounds is its unique combination of aromatic rings, hydrazone linkage, and ester functionalities. This structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research and industrial processes.

Properties

Molecular Formula

C23H19ClN2O4

Molecular Weight

422.9 g/mol

IUPAC Name

[4-[(E)-[(3-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C23H19ClN2O4/c1-2-29-20-12-8-17(9-13-20)23(28)30-21-10-6-16(7-11-21)15-25-26-22(27)18-4-3-5-19(24)14-18/h3-15H,2H2,1H3,(H,26,27)/b25-15+

InChI Key

RIXOJUHTLKQBOQ-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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